Cefcanel
Overview
Description
Cefcanel: is a semisynthetic third-generation cephalosporin with antibacterial activity. It is known for its efficacy against a variety of bacterial species, including Escherichia coli, Klebsiella aerogenes, and Proteus mirabilis . This compound is particularly effective against Staphylococcus aureus, including strains that produce beta-lactamase .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Cefcanel is synthesized through a series of chemical reactions involving the formation of a 1,2-thiazine fused to a 2-azetidinone to form an oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid moiety . The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical structure.
Industrial Production Methods: : Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of purification and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: : Cefcanel undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: : Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired chemical transformations .
Major Products Formed: : The major products formed from the reactions involving this compound include various derivatives of the cephalosporin structure, which may have different antibacterial properties .
Scientific Research Applications
Cefcanel has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of cephalosporins.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Used in the development of new antibacterial agents and treatments for bacterial infections.
Industry: Employed in the production of antibiotics and other pharmaceutical products
Mechanism of Action
Cefcanel exerts its antibacterial effects by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity, resulting in the weakening of the bacterial cell wall and causing cell lysis .
Comparison with Similar Compounds
Cefcanel is compared with other similar cephalosporins, such as cefuroxime, cefaclor, cephalexin, and cefixime . While this compound has excellent activity against methicillin-susceptible Staphylococcus aureus and Staphylococcus epidermidis, it lacks activity against gram-negative species that produce common plasmid beta-lactamase . This makes this compound unique in its specific antibacterial spectrum and efficacy.
List of Similar Compounds
- Cefuroxime
- Cefaclor
- Cephalexin
- Cefixime
Properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S3/c1-9-21-22-19(31-9)30-8-11-7-29-17-12(16(26)23(17)13(11)18(27)28)20-15(25)14(24)10-5-3-2-4-6-10/h2-6,12,14,17,24H,7-8H2,1H3,(H,20,25)(H,27,28)/t12-,14-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFFPBOAOLQAJV-SUYBPPKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30034-02-7 (mono-hydrochloride salt) | |
Record name | Cefcanel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041952527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00866067 | |
Record name | Cefcanel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00866067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41952-52-7 | |
Record name | Cefcanel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041952527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefcanel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00866067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFCANEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F5V2R6VX8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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